molecular formula C23H24N6O5S B216063 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

Numéro de catalogue B216063
Poids moléculaire: 496.5 g/mol
Clé InChI: LHKCFNKZGJHPJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as PDK1 inhibitor, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been shown to have a significant impact on various cellular processes, making it an attractive target for drug development.

Mécanisme D'action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor involves the inhibition of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide activity. 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is a key regulator of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in various cellular processes, including cell growth and survival. By inhibiting 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to cell death.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor has been shown to have a significant impact on various biochemical and physiological processes. Research has shown that this compound is capable of inducing apoptosis in cancer cells, inhibiting cell growth and proliferation, and reducing tumor volume in animal models. Additionally, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor in lab experiments is its specificity. This compound has been shown to selectively inhibit 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide activity, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. However, one of the limitations of using 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important to use caution when working with this compound.

Orientations Futures

There are several potential future directions for research involving 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor. One area of interest is the development of more potent and selective inhibitors of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory effects of this compound. Finally, studies are needed to determine the efficacy of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor in clinical trials, particularly in the treatment of cancer.

Méthodes De Synthèse

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor involves a series of chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and dimethylformamide. The reaction is typically carried out under controlled conditions, with the final product being purified using various techniques such as column chromatography.

Applications De Recherche Scientifique

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound is capable of inhibiting the activity of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, a key enzyme involved in various cellular processes, including cell growth and survival. By inhibiting 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Propriétés

Nom du produit

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

Formule moléculaire

C23H24N6O5S

Poids moléculaire

496.5 g/mol

Nom IUPAC

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H24N6O5S/c1-27-21-20(22(31)28(2)23(27)32)29(15-24-21)14-19(30)26-17-8-10-18(11-9-17)35(33,34)25-13-12-16-6-4-3-5-7-16/h3-11,15,25H,12-14H2,1-2H3,(H,26,30)

Clé InChI

LHKCFNKZGJHPJR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

SMILES canonique

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.